

Ralaniten Acetate and the Androgen Receptor N-Terminal Domain: A Technical Guide

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Compound of Interest

Compound Name: **EPI-506**

Cat. No.: **B1574327**

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Abstract

Ralaniten acetate (**EPI-506**) is a pioneering, first-in-class antiandrogen that uniquely targets the N-terminal domain (NTD) of the androgen receptor (AR). This domain is critical for the transcriptional activity of both full-length AR and its splice variants, which are key drivers of resistance to conventional prostate cancer therapies. Ralaniten acetate is a prodrug that is rapidly converted to its active metabolite, ralaniten (EPI-002). This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental protocols related to ralaniten and its interaction with the AR-NTD.

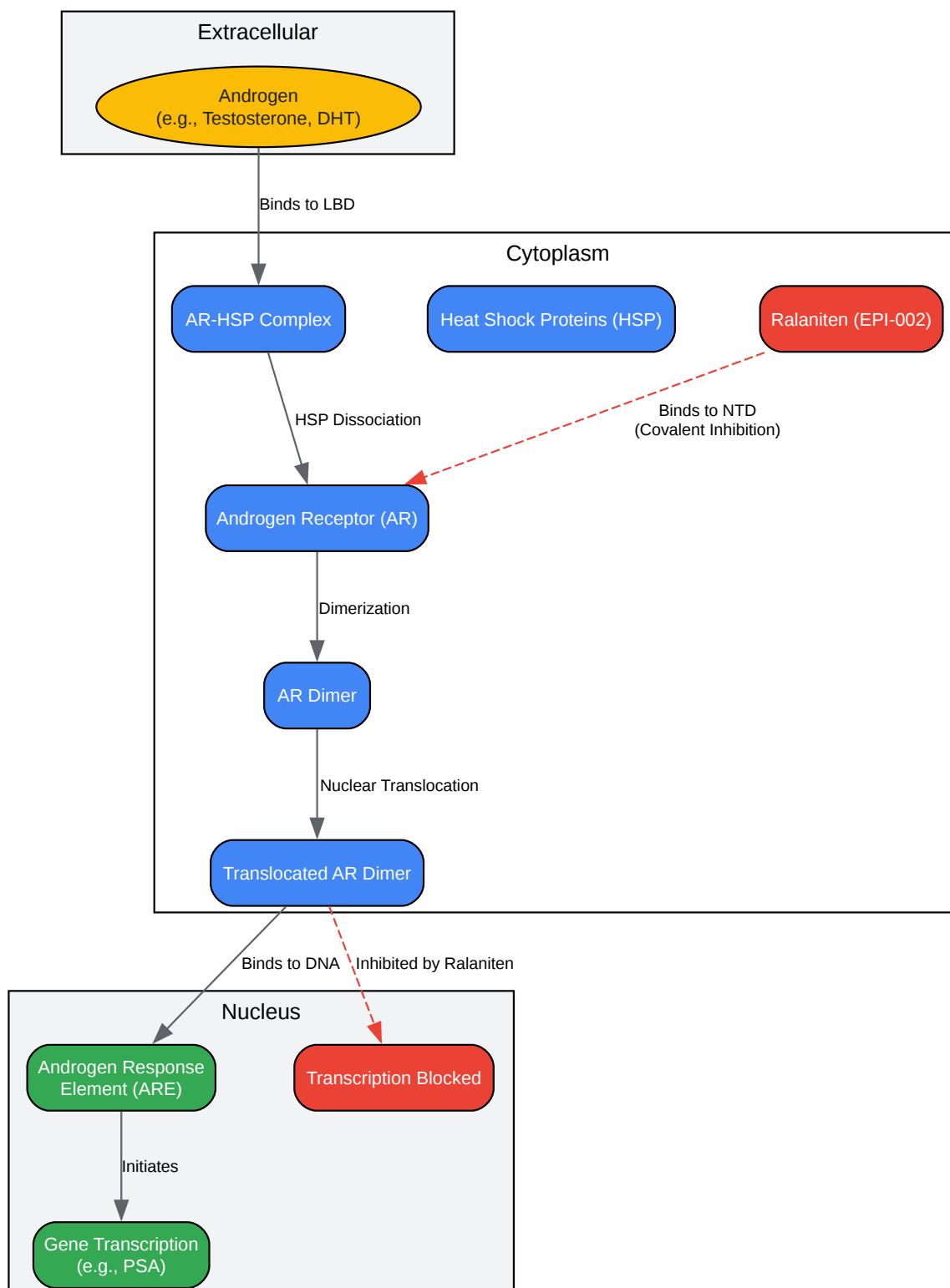
Introduction

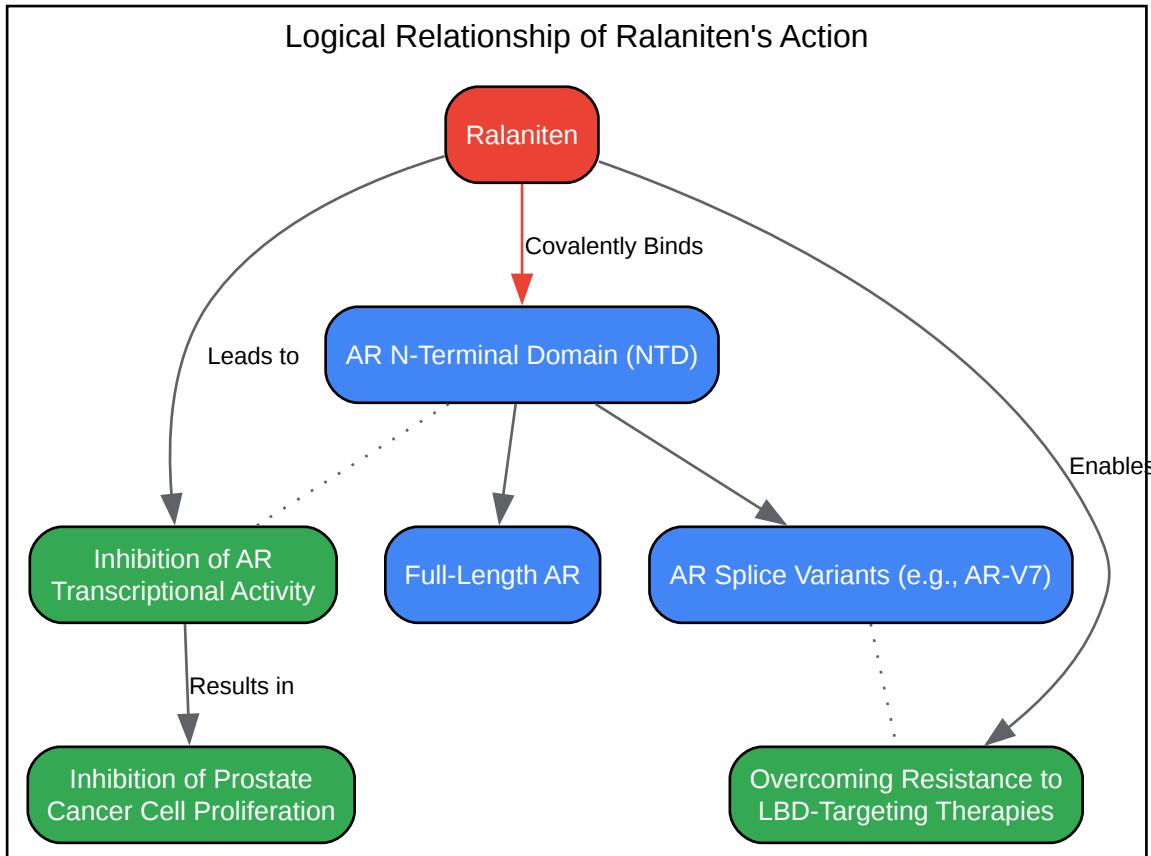
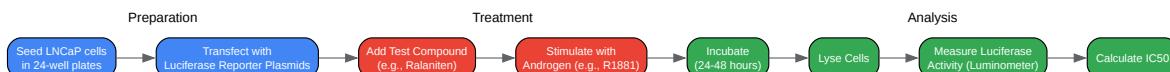
The androgen receptor (AR) is a crucial therapeutic target in prostate cancer. However, the emergence of resistance to therapies targeting the AR ligand-binding domain (LBD), often through mechanisms such as AR splice variants (e.g., AR-V7) that lack the LBD, presents a significant clinical challenge.^[1] Ralaniten acetate was developed to overcome this resistance by targeting the intrinsically disordered N-terminal domain (NTD), a region essential for the transcriptional activity of all known AR species.^{[2][3]} Ralaniten, the active form of ralaniten acetate, acts as a covalent inhibitor of the AR-NTD, effectively blocking AR-mediated signaling.^{[4][5]} Although its clinical development was discontinued due to pharmacokinetic challenges, the study of ralaniten has provided invaluable proof-of-concept for targeting the AR-NTD and has paved the way for the development of next-generation inhibitors.^{[6][7]}

Mechanism of Action

Ralaniten (EPI-002) exerts its inhibitory effect through a unique mechanism of action directed at the AR-NTD.

- Targeting the Activation Function-1 (AF-1) Region: The NTD contains the AF-1 region, which is essential for AR transactivation.^[2] Ralaniten specifically interacts with this domain.
- Covalent Binding: Ralaniten contains a chlorohydrin group that forms a covalent bond with cysteine residues within the AR-NTD.^{[4][5]} This covalent modification is crucial for its biological activity.^[4]
- Inhibition of Transcriptional Activity: By binding to the NTD, ralaniten disrupts the protein-protein interactions necessary for the assembly of the transcriptional machinery, thereby inhibiting the expression of AR target genes, such as prostate-specific antigen (PSA).^{[5][8]}
- Activity Against Splice Variants: A key advantage of targeting the NTD is the ability to inhibit AR splice variants, like AR-V7, which lack the LBD and are therefore resistant to traditional antiandrogens like enzalutamide.^[1]





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